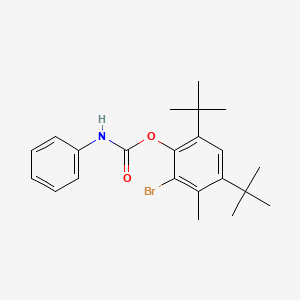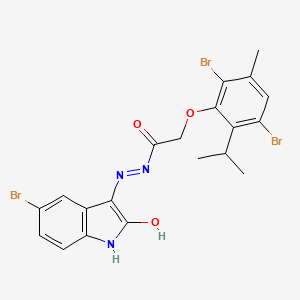![molecular formula C18H22ClNO2 B5144059 (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5144059.png)
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as 4C-D, is a research chemical that belongs to the family of phenethylamines. It is a synthetic compound that was first synthesized by David Nichols and his colleagues in 2003. 4C-D is a potent serotonin receptor agonist and has been studied for its potential use in the treatment of various mental disorders.
Mecanismo De Acción
The exact mechanism of action of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is believed to play a role in the pathophysiology of various mental disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce visual hallucinations, changes in thought processes, and alterations in sensory perception. These effects are believed to be mediated by the activation of the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in scientific research is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various mental disorders. However, one of the limitations of using this compound is its potential for abuse and misuse, which can make it difficult to control in laboratory settings.
Direcciones Futuras
There are several potential future directions for research on (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of interest is the potential therapeutic applications of this compound in the treatment of various mental disorders. Another area of interest is the development of new compounds based on the structure of this compound, which may have improved pharmacological properties and therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the brain and behavior.
Métodos De Síntesis
The synthesis of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetone with para-chlorobenzylamine. This reaction yields the intermediate compound (4-chlorobenzyl)-3,4-dimethoxyphenylacetone, which is then reduced using sodium borohydride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to play a role in the regulation of mood, cognition, and perception. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-20(13-15-4-7-16(19)8-5-15)11-10-14-6-9-17(21-2)18(12-14)22-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXQCVZZSLJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![1-(benzyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5143996.png)
![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)


![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)
![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)
